Product packaging for Cdk12/13-IN-1(Cat. No.:)

Cdk12/13-IN-1

Cat. No.: B12368154
M. Wt: 362.4 g/mol
InChI Key: FEGMAABADHKFRL-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Transcriptional Cyclin-Dependent Kinases and Their Functional Divergence

The transcription of genes by RNA polymerase II is a highly regulated process divided into distinct stages: initiation, pausing, elongation, and termination. nih.govcrick.ac.uk Transcriptional CDKs, in conjunction with their cyclin partners, phosphorylate key substrates to control the progression of RNAPII through this cycle. nih.gov The primary substrate for many tCDKs is the C-terminal domain (CTD) of the largest subunit of RNAPII. nih.govtandfonline.com This domain consists of multiple repeats of the heptapeptide (B1575542) sequence Tyr1-Ser2-Pro3-Thr4-Ser5-Pro6-Ser7. The phosphorylation status of this "CTD code" dictates the recruitment of various factors that regulate transcription and co-transcriptional RNA processing.

While several CDKs are involved in transcription, they exhibit significant functional divergence, acting at different stages of the process. CDK7, as part of the general transcription factor TFIIH, primarily phosphorylates Ser5 and Ser7 during transcription initiation. CDK9, the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), phosphorylates Ser2 to release RNAPII from promoter-proximal pausing, a key rate-limiting step. tandfonline.com CDK12 and CDK13, which both partner with Cyclin K, are most recognized for their role in phosphorylating Ser2 during the elongation phase, a function critical for productive, full-length transcription. nih.govnih.govresearchgate.net

KinasePrimary Cyclin PartnerPrimary RNAPII CTD TargetKey Role in Transcription Cycle
CDK7Cyclin HSer5, Ser7Initiation, Promoter Clearance
CDK9Cyclin T1/T2/KSer2Promoter-proximal Pause Release
CDK12Cyclin KSer2Elongation, RNA Processing
CDK13Cyclin KSer2Elongation, RNA Processing

Biological Significance of CDK12 and CDK13 in Eukaryotic Gene Expression

CDK12 and CDK13 are structurally similar and share significant functional redundancy, yet they also possess distinct roles. researchgate.netresearchgate.net They are exceptionally large proteins characterized by extensive N- and C-terminal regions flanking the central kinase domain, which likely mediate numerous protein-protein interactions. nih.gov Their coordinated action is fundamental to the proper expression of a large subset of genes, particularly those that are long and involved in critical cellular processes like the DNA damage response (DDR). nih.govresearchgate.net

The primary and most well-characterized function of the CDK12/Cyclin K and CDK13/Cyclin K complexes is the phosphorylation of the serine 2 (Ser2) residue within the RNAPII CTD heptad repeat. nih.govresearchgate.net This phosphorylation event is a hallmark of actively elongating RNAPII. tandfonline.com While CDK9 initiates Ser2 phosphorylation (Ser2P) to overcome pausing, CDK12 and CDK13 are responsible for maintaining high levels of Ser2P as the polymerase transcribes through the gene body. nih.govoup.com Studies have shown that dual inhibition of CDK12 and CDK13 leads to a profound, global loss of Ser2P across transcribed genes. nih.govresearchgate.netcrick.ac.uk This loss of phosphorylation is a direct molecular consequence of inhibiting these kinases and underpins the subsequent defects in transcription elongation and RNA processing. nih.govcrick.ac.uk Some research also indicates that CDK12 inhibition can lead to a reduction in Ser5 phosphorylation, suggesting a broader role in regulating the CTD code during elongation. oup.com

Phosphorylation of the CTD by CDK12/13 is critical for ensuring the processivity of RNAPII, which is its ability to remain stably associated with the DNA template and transcribe a gene to its end. nih.govresearchgate.net Inhibition of CDK12/13 results in a global defect in transcription elongation, characterized by reduced RNAPII elongation rates and decreased processivity. nih.govcrick.ac.ukcrick.ac.uk This means the polymerase moves more slowly and is more likely to dissociate from the gene prematurely. nih.govresearchgate.net This elongation defect is particularly detrimental to the expression of very long genes, such as those involved in the DNA damage response (e.g., BRCA1). nih.govresearchgate.net The reduced ability to complete transcription of these essential genes explains many of the cellular phenotypes observed upon CDK12/13 inhibition.

The CTD of RNAPII serves as a dynamic scaffold for the recruitment of RNA processing factors, physically and functionally coupling transcription to splicing, 3'-end cleavage, and polyadenylation. nih.govnih.gov CDK12 and CDK13 are key players in this coupling. nih.gov By maintaining Ser2P levels, they facilitate the recruitment of splicing factors and components of the cleavage and polyadenylation machinery. tandfonline.comnih.gov

A critical function of CDK12/13 is the suppression of premature cleavage and polyadenylation. nih.govbohrium.com By ensuring a robust elongation rate, CDK12/13 activity helps RNAPII bypass cryptic, intronic polyadenylation (IPA) sites that would otherwise lead to truncated, non-functional transcripts. nih.govresearchgate.net Inhibition of CDK12/13 slows down RNAPII, providing a larger window of opportunity for the cleavage machinery to recognize these IPA sites, resulting in widespread use of alternative, premature polyadenylation sites. crick.ac.ukresearchgate.netcrick.ac.uk Furthermore, CDK12/13 activity promotes the interaction between RNAPII and splicing factors like SF3B1, enhancing the splicing of specific introns, particularly those near the promoter. nih.gov

Association of CDK12/13 Dysfunction with Pathological States, with a Focus on Oncogenesis

Given their central role in regulating the expression of genes critical for genome stability, cell cycle control, and development, it is not surprising that the dysfunction of CDK12 and CDK13 is associated with various pathological states, most notably cancer. nih.govtandfonline.comnih.gov

Genetic alterations in CDK12, particularly inactivating mutations, are recurrently found in a range of cancers, including high-grade serous ovarian cancer and metastatic castration-resistant prostate cancer. nih.govnih.govtandfonline.com Loss of CDK12 function impairs the expression of key DDR genes, leading to genomic instability and a phenotype often referred to as "BRCAness," characterized by a deficiency in homologous recombination repair. nih.govinsilico.com This genomic instability can drive tumorigenesis. tandfonline.com While CDK12 is often considered a tumor suppressor, CDK13 has been found to be amplified in some cancers, such as hepatocellular carcinoma, suggesting a more oncogenic role in certain contexts. nih.govtandfonline.com The dysregulation of these kinases has been linked to numerous malignancies. nih.govtandfonline.comtandfonline.comnews-medical.net

KinaseAssociated CancersCommon AlterationResulting Phenotype
CDK12Ovarian, Prostate, Breast, Pancreatic Cancer nih.govtandfonline.comtandfonline.comInactivating mutations, loss-of-function nih.govtandfonline.comGenomic instability, "BRCAness", impaired DNA damage response tandfonline.cominsilico.com
CDK13Hepatocellular Carcinoma, Colorectal Cancer nih.govtandfonline.comresearchgate.netAmplification nih.govtandfonline.comContributes to tumorigenesis researchgate.net

Rationale for Pharmacological Inhibition of CDK12/13 in Academic Research

The critical and diverse functions of CDK12 and CDK13, coupled with their frequent dysregulation in cancer, provide a strong rationale for the development of pharmacological inhibitors for academic research and as potential therapeutics. nih.govbohrium.com Small molecule inhibitors, such as Cdk12/13-IN-1, are invaluable tools for dissecting the precise molecular mechanisms governed by these kinases. medchemexpress.comresearchgate.net By allowing for acute, reversible inhibition, these compounds help researchers study the immediate effects on transcription, RNA processing, and cell viability without the confounding variables of long-term genetic knockdown. nih.govnih.gov

In the context of oncology research, inhibiting CDK12/13 is an attractive strategy. nih.govacs.org For cancers with CDK12 loss-of-function mutations, there is a synthetic lethal interaction with inhibitors of poly(ADP-ribose) polymerase (PARP). nih.govtandfonline.com The concept extends to pharmacologically inducing a "BRCAness" phenotype by inhibiting CDK12/13, thereby sensitizing cancer cells to PARP inhibitors or DNA-damaging agents. insilico.com Furthermore, because cancer cells often exhibit a high dependency on transcription to maintain their malignant state, targeting general transcriptional regulators like CDK12/13 can disrupt the aberrant transcriptional programs that drive tumor growth and survival. embo.orgelifesciences.org Research using inhibitors helps to explore these therapeutic hypotheses and to identify biomarkers that could predict sensitivity to such treatments. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18N6O2 B12368154 Cdk12/13-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H18N6O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[4-[(3R)-3-[(5-cyanopyrimidin-2-yl)amino]pyrrolidine-1-carbonyl]phenyl]prop-2-enamide

InChI

InChI=1S/C19H18N6O2/c1-2-17(26)23-15-5-3-14(4-6-15)18(27)25-8-7-16(12-25)24-19-21-10-13(9-20)11-22-19/h2-6,10-11,16H,1,7-8,12H2,(H,23,26)(H,21,22,24)/t16-/m1/s1

InChI Key

FEGMAABADHKFRL-MRXNPFEDSA-N

Isomeric SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CC[C@H](C2)NC3=NC=C(C=N3)C#N

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)NC3=NC=C(C=N3)C#N

Origin of Product

United States

Molecular Mechanisms of Cdk12/13 Inhibition by Small Molecule Compounds Cdk12/13 in 1 Analogs

Direct ATP-Competitive Kinase Inhibition

Small molecule inhibitors of CDK12 and CDK13, including analogs of CDK12/13-IN-1, primarily function as ATP-competitive inhibitors. This means they bind to the kinase's active site, the same pocket that adenosine triphosphate (ATP) normally occupies. Due to the high degree of similarity in the ATP-binding sites of CDK12 and CDK13, many of these inhibitors exhibit dual activity against both kinases. By occupying the ATP-binding pocket, these compounds prevent the transfer of a phosphate group from ATP to the serine residues (specifically Serine 2) on the CTD of RNAPII, a crucial step for productive transcriptional elongation. The development of such inhibitors has been challenging due to the conserved nature of the ATP binding site across the CDK family, making selectivity a key hurdle. However, various chemical scaffolds have been developed, including covalent and non-covalent inhibitors, to achieve potent and, in some cases, selective inhibition of CDK12/13.

Targeted Protein Degradation: Molecular Glue-Mediated Cyclin K Degradation

A fascinating and potent mechanism of action for some CDK12/13 inhibitors is their ability to act as "molecular glues," inducing the targeted degradation of Cyclin K. This process is independent of their direct kinase inhibition and adds another layer to their cellular impact.

Certain CDK12/13 inhibitors, such as SR-4835 and HQ461, facilitate an interaction between CDK12 and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex. nih.govnih.govrsc.org These small molecules bind to the kinase domain of CDK12, creating a new surface that is recognized by DDB1, a component of the CUL4-RBX1-DDB1 E3 ligase. nih.govnih.gov This induced proximity brings the E3 ligase machinery close to the CDK12/Cyclin K complex. The CUL4-RBX1-DDB1 complex is a multi-subunit E3 ubiquitin ligase that plays a crucial role in marking proteins for degradation by the proteasome.

Once the ternary complex of the inhibitor, CDK12, and DDB1 is formed, the E3 ligase is positioned to ubiquitinate Cyclin K, the regulatory partner of CDK12. nih.gov This polyubiquitination of Cyclin K serves as a signal for its recognition and subsequent degradation by the proteasome. nih.govelifesciences.org Interestingly, the inhibitor essentially converts CDK12 into a substrate receptor for the DDB1-CUL4-RBX1 E3 ligase, leading to the specific degradation of Cyclin K. nih.gov This degradation of Cyclin K compromises the function of both CDK12 and CDK13, as Cyclin K is the obligate co-factor for their activity. carricktherapeutics.com Proteomics studies have confirmed that despite the inhibitor binding to CDK12, Cyclin K is one of the most significantly degraded proteins following treatment. nih.gov

Summary of Molecular Glue-Mediated Cyclin K Degradation
ComponentRole in Degradation ProcessKey Findings
CDK12/13 Inhibitor (e.g., SR-4835, HQ461)Acts as a molecular glue, inducing proximity between CDK12 and DDB1.Binds to the kinase domain of CDK12, creating a novel protein interface. nih.govnih.gov
CDK12Serves as the neosubstrate receptor for the E3 ligase upon inhibitor binding.Recruits the DDB1-CUL4-RBX1 complex. nih.gov
CUL4–RBX1–DDB1 E3 Ubiquitin LigaseCatalyzes the polyubiquitination of Cyclin K.Recognizes the inhibitor-induced ternary complex. nih.govrsc.org
Cyclin KThe target substrate for degradation.Its depletion leads to the inactivation of both CDK12 and CDK13. nih.govcarricktherapeutics.com

Impact on RNA Polymerase II Phosphorylation Dynamics

The primary function of the CDK12/Cyclin K complex is to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII). The RNAPII CTD consists of multiple repeats of the heptapeptide (B1575542) sequence YSPTSPS, and the phosphorylation status of this domain is critical for the regulation of transcription. Inhibition of CDK12/13 with small molecules leads to a significant reduction in the phosphorylation of Serine 2 (Ser2) of the RNAPII CTD. elifesciences.orgoup.com Some studies have also reported a decrease in Serine 5 (Ser5) phosphorylation. oup.comnih.gov This loss of phosphorylation is a direct consequence of both the ATP-competitive inhibition of the kinase and the degradation of Cyclin K. The hypophosphorylated state of the RNAPII CTD impairs its ability to recruit factors necessary for efficient transcriptional elongation and co-transcriptional processing of messenger RNA (mRNA). oup.com

Global Transcriptional Dysregulation Induced by CDK12/13 Inhibition

The disruption of RNAPII CTD phosphorylation by CDK12/13 inhibitors has profound consequences on global gene expression, leading to widespread transcriptional dysregulation.

A hallmark of CDK12/13 inhibition is its differential effect on genes based on their length. nih.govresearchgate.net Longer genes are disproportionately affected, showing a significant decrease in expression compared to shorter genes. nih.govnih.gov This is because the processivity of RNAPII—its ability to transcribe through the entire length of a gene without prematurely terminating—is compromised in the absence of proper CTD phosphorylation. nih.gov Inhibition of CDK12/13 leads to a defect in transcriptional elongation, causing RNAPII to stall and dissociate from the DNA template, particularly on long transcription units. oup.comnih.gov This results in the premature cleavage and polyadenylation of transcripts, leading to the production of truncated, non-functional mRNAs. nih.gov This effect is particularly pronounced for genes involved in the DNA damage response (DDR), many of which are characterized by their long gene length. nih.gov

Effects of CDK12/13 Inhibition on Transcription
Transcriptional ParameterObserved Effect of CDK12/13 InhibitionUnderlying Mechanism
RNAPII CTD PhosphorylationDecreased phosphorylation of Serine 2 (and to some extent, Serine 5). elifesciences.orgoup.comDirect kinase inhibition and Cyclin K degradation.
Transcriptional ElongationImpaired processivity and increased stalling of RNAPII. oup.comnih.govLoss of proper CTD phosphorylation and recruitment of elongation factors.
Gene ExpressionDownregulation of long genes, particularly those involved in the DNA damage response. nih.govnih.govPremature cleavage and polyadenylation of transcripts. nih.gov
Short Gene ExpressionRelatively less affected compared to long genes. researchgate.netLess reliance on sustained RNAPII processivity.

Selective Suppression of DNA Damage Response Gene Transcription

Inhibition of Cyclin-dependent kinases 12 and 13 (CDK12/13) has been shown to selectively suppress the transcription of genes integral to the DNA damage response (DDR). nih.govresearchgate.netnih.govnih.govinsilico.comresearchgate.net This selective activity is a key molecular consequence of targeting these kinases. The loss of CDK12 function, either through genetic silencing or chemical inhibition, results in a transcriptional defect for genes involved in cellular responses to DNA damage, stress, and heat shock. nih.gov

Studies have demonstrated that the expression of a specific subset of large genes, particularly those with a high number of exons, is notably diminished upon the depletion of the Cyclin K/Cdk12 complex. researchgate.net The most significantly affected group of downregulated genes are those central to the DDR, including critical regulators of genomic stability such as BRCA1, ATR, FANCI, and FANCD2. nih.govresearchgate.net The Cyclin K/Cdk12 complex, rather than the Cyclin K/Cdk13 complex, appears to be primarily responsible for maintaining the expression of these genes. researchgate.net

The mechanism underlying this suppression involves the premature termination of transcription. nih.govnih.gov Inhibition of CDK12 leads to premature cleavage and polyadenylation (PCPA) of DDR gene transcripts, preventing the synthesis of full-length, functional mRNAs. nih.gov This is particularly impactful for DDR genes, which are often long and therefore more susceptible to such transcriptional disruption. nih.govresearchgate.net Furthermore, CDK12 inhibition not only causes premature termination but also leads to the increased degradation of many transcripts from DNA damage response genes, further contributing to their reduced expression. nih.gov This dual effect of impaired transcription and increased RNA turnover underscores the critical role of CDK12 in maintaining a functional DDR. nih.gov

The selective downregulation of DDR genes by CDK12/13 inhibitors creates a "BRCAness" phenotype, characterized by deficiencies in DNA damage repair, particularly homologous recombination. insilico.com This induced vulnerability makes cancer cells more sensitive to DNA-damaging agents and PARP inhibitors. nih.govinsilico.com

Table 1: Key DNA Damage Response (DDR) Genes Affected by CDK12/13 Inhibition

Gene Function in DDR Consequence of Downregulation
BRCA1 Central role in homologous recombination repair of DNA double-strand breaks. Impaired genomic stability and increased sensitivity to DNA damaging agents. nih.govresearchgate.net
ATR A primary sensor of single-stranded DNA, activating the DNA damage checkpoint. Defective cell cycle arrest in response to DNA damage. nih.govresearchgate.net
FANCI A key component of the Fanconi anemia pathway, crucial for the repair of interstrand crosslinks. Compromised repair of DNA crosslinks, leading to genomic instability. researchgate.net
FANCD2 Works in concert with FANCI in the Fanconi anemia pathway. Similar to FANCI, its downregulation impairs interstrand crosslink repair. researchgate.net

Aberrant Expression of Intergenic Spacer (IGS) Transcripts

A significant molecular consequence of inhibiting CDK12 and CDK13 is the aberrant expression and accumulation of transcripts originating from the intergenic spacer (IGS) regions of ribosomal DNA (rDNA). biorxiv.orgbiorxiv.orgresearchgate.net These IGS regions are non-coding sequences that separate the genes for ribosomal RNA (rRNA). Under normal conditions, the expression of these regions is tightly regulated.

Inhibition of CDK12/13 leads to a notable upregulation of unprocessed rRNA transcripts within these IGS regions. biorxiv.orgbiorxiv.orgresearchgate.net Research indicates that this effect is mediated by RNA Polymerase II (Pol II), as CDK12/13 inhibition results in increased Pol II occupancy along the IGS region. biorxiv.org This suggests that these kinases play a protective role in preventing aberrant Pol II-mediated transcription in these non-coding areas. biorxiv.orgbiorxiv.org

The accumulation of these IGS transcripts is further exacerbated by a failure in their degradation. biorxiv.orgbiorxiv.org The expression of the MTREX (SKIV2L2) RNA helicase, a component of the RNA exosome complex responsible for degrading such transcripts, is prematurely terminated following CDK12/13 inhibition. biorxiv.orgbiorxiv.org This leads to the buildup of aberrantly polyadenylated IGS transcripts. biorxiv.orgbiorxiv.orgbiorxiv.org These polyadenylated RNAs have been observed to form ring-like structures surrounding the nucleolus. biorxiv.orgbiorxiv.orgresearchgate.net

The requirement for the inhibition of both kinases to elicit this effect suggests a degree of functional redundancy in this specific regulatory role. biorxiv.org The aberrant expression of IGS transcripts disrupts the normal heterochromatin configuration at the promoters of rDNA arrays and can lead to the mislocalization of key nucleolar proteins, thereby compromising nucleolar organization and function. biorxiv.org

Table 2: Effects of CDK12/13 Inhibition on Intergenic Spacer (IGS) Transcription

Molecular Event Description Consequence
Increased Pol II Occupancy Inhibition of CDK12/13 leads to a higher presence of RNA Polymerase II in the IGS regions of rDNA. biorxiv.org Upregulation and aberrant transcription of non-coding IGS regions. biorxiv.orgbiorxiv.org
Impaired RNA Degradation Premature termination of the MTREX (SKIV2L2) RNA helicase, a key component of the RNA exosome. biorxiv.orgbiorxiv.org Failure to degrade IGS transcripts, leading to their accumulation. biorxiv.org
Aberrant Polyadenylation The upregulated IGS transcripts undergo abnormal polyadenylation by the TRAMP complex polymerase TENT4. biorxiv.orgbiorxiv.orgresearchgate.net Accumulation of non-functional, polyadenylated non-coding RNAs. biorxiv.orgbiorxiv.org
Altered Nucleolar Structure The accumulation of aberrant IGS transcripts disrupts nucleolar organization. biorxiv.org Compromised nucleolar function and potential disruption of ribosome biogenesis. biorxiv.orgbiorxiv.org

Effects on Ribosomal RNA Expression and Ribosome Biogenesis

The inhibition of CDK12 and CDK13 has distinct effects on the expression of ribosomal RNA (rRNA) and the process of ribosome biogenesis. biorxiv.orgresearchgate.net These kinases are crucial for regulating the processing and degradation of non-coding RNAs within the nucleolus, the primary site of ribosome production. biorxiv.orgbiorxiv.orgresearchgate.net

A primary consequence of CDK12/13 inhibition is the upregulation of unprocessed rRNA transcripts, particularly those found in the intergenic spacer (IGS) regions between ribosomal subunits. biorxiv.orgbiorxiv.orgresearchgate.net This accumulation of unprocessed transcripts suggests a critical role for CDK12/13 in ensuring proper rRNA processing. biorxiv.org While CDK12 activity has been linked to controlling the translation and phosphorylation of proteins involved in ribosome biogenesis and rRNA processing, significant disruption to rRNA expression appears to necessitate the inhibition of both CDK12 and CDK13. biorxiv.org Depletion of either kinase individually results in only minor effects, highlighting a degree of functional redundancy in maintaining rRNA homeostasis. biorxiv.org

Cellular and Molecular Phenotypes Conferred by Cdk12/13 Inhibition

Induction of a "BRCAness" Phenotype and Homologous Recombination Deficiency

A primary consequence of inhibiting CDK12/13 is the induction of a "BRCAness" phenotype. insilico.comnih.govresearchgate.net This term describes a state in cancer cells where, despite having functional BRCA1 and BRCA2 genes, they exhibit a deficiency in homologous recombination (HR), a critical DNA repair pathway. insilico.comelifesciences.org This phenocopies the genetic vulnerability of cells with BRCA mutations.

The mechanism underlying this induced HR deficiency involves the transcriptional regulation of key DNA damage response (DDR) genes. nih.govresearchgate.net CDK12, in complex with Cyclin K, phosphorylates the C-terminal domain of RNA polymerase II, a process essential for the efficient transcription of long genes, many of which are integral to the HR pathway, including BRCA1, BRCA2, ATM, and FANCD2. insilico.comnih.govembopress.org Inhibition of CDK12/13 disrupts this process, leading to premature cleavage and polyadenylation, which in turn suppresses the expression of these core DDR proteins. nih.govresearchgate.netnih.gov This suppression of HR machinery renders cells deficient in repairing DNA double-strand breaks, a hallmark of the BRCAness phenotype. insilico.comnih.gov This acquired vulnerability creates a synthetic lethal interaction with agents that cause DNA damage or inhibit alternative DNA repair pathways, such as PARP inhibitors. nih.govresearchgate.net

Key GeneFunction in Homologous RecombinationEffect of CDK12/13 Inhibition
BRCA1Essential for DNA double-strand break repairDownregulated expression insilico.com
BRCA2Mediates the loading of RAD51 onto single-stranded DNADownregulated expression insilico.com
ATMSignals the presence of DNA double-strand breaksDownregulated expression elifesciences.org
FANCD2Component of the Fanconi anemia pathway involved in DNA repairDownregulated expression embopress.org

Activation of DNA Damage Response Pathways

The compromised expression of HR repair genes following CDK12/13 inhibition leads to an accumulation of unrepaired DNA lesions, thereby activating DNA damage response (DDR) pathways.

A key indicator of DNA double-strand breaks is the phosphorylation of the histone variant H2AX, resulting in γH2AX. nih.gov Treatment of cancer cells with CDK12/13 inhibitors has been shown to cause a significant increase in the levels of γH2AX. nih.govnih.gov This accumulation of γH2AX serves as a direct marker of increased DNA damage resulting from the impaired DNA repair capacity of the cells. nih.gov Studies have demonstrated this effect in various cancer cell lines, confirming that the inhibition of CDK12/13 leads to a state of heightened genomic stress. nih.govnih.gov

The HR pathway's functionality relies on the assembly of repair proteins at the sites of DNA damage, forming nuclear foci. A critical step in this process is the recruitment of RAD51, a recombinase that facilitates strand invasion. Inhibition of CDK12 has been shown to significantly decrease the formation of radiation-induced RAD51 foci. nih.govresearchgate.net This disruption indicates a functional impairment of the HR pathway, as RAD51 is unable to localize to the DNA lesions to initiate repair. nih.gov The inability to form these crucial repair foci is a direct consequence of the reduced expression of upstream HR factors like BRCA1 and BRCA2, which are necessary for RAD51 recruitment. nih.gov

DDR Marker/ProcessBiological RoleImpact of CDK12/13 Inhibition
γH2AXMarker for DNA double-strand breaksIncreased accumulation nih.govnih.gov
RAD51 Foci FormationKey step in homologous recombination repairDecreased formation nih.govresearchgate.net

Modulation of Cell Cycle Progression

By disrupting the transcriptional program of genes essential for DNA replication and cell division, CDK12/13 inhibition profoundly affects cell cycle progression, often leading to cell cycle arrest and apoptosis.

Inhibition of CDK12 has been demonstrated to cause an arrest in the G1 phase of the cell cycle. embopress.org This is attributed to the role of CDK12 in regulating the transcription of core DNA replication genes required for the G1/S transition. embopress.orgnih.gov By impairing the processivity of RNA polymerase II on these genes, CDK12 inhibition prevents the synthesis of proteins necessary for initiating DNA synthesis, thereby halting the cell cycle in G1. nih.gov In some cellular contexts, a block in the S and G2/M phases has also been observed, likely due to the accumulation of unrepaired DNA damage. nih.govunicatt.it

The combination of cell cycle arrest and the accumulation of extensive DNA damage ultimately triggers programmed cell death, or apoptosis. nih.gov Treatment with CDK12/13 inhibitors leads to an increase in the sub-G1 population, a hallmark of apoptotic cells. nih.govunicatt.it Furthermore, the cleavage of PARP (c-PARP), a substrate of caspases activated during apoptosis, is observed following CDK12/13 inhibition, providing further evidence for the induction of this cell death pathway. nih.gov The pro-apoptotic effect appears to be a direct consequence of the genomic instability and cellular stress induced by the loss of CDK12/13 function. nih.govresearchgate.net

Cell Cycle EffectMechanismObserved Outcome
G1 Phase ArrestDownregulation of core DNA replication genes embopress.orgnih.govHalted progression into S phase embopress.org
Induction of ApoptosisAccumulation of DNA damage and cellular stress nih.govIncreased sub-G1 population and PARP cleavage unicatt.itnih.gov

Impact on RNA Splicing and Alternative Polyadenylation

Pharmacological inhibition of CDK12/13 has profound effects on co-transcriptional RNA processing, including splicing and polyadenylation. These kinases help couple transcription with RNA processing machinery, and their disruption leads to specific defects in these processes. nih.govoup.com

Dual inhibition of CDK12 and CDK13 has been shown to impair the splicing of a specific subset of introns, particularly those located near the promoter. nih.govoup.com Research using CDK12/13 inhibitors like THZ531, which shares a mechanism with Cdk12/13-IN-1, revealed that these affected introns are often characterized by weak 3' splice sites and a greater distance from the branchpoint. oup.comresearchgate.net

The underlying mechanism involves the interaction between RNAPII and the splicing factor SF3B1. CDK12/13 activity promotes the association of SF3B1 with RNAPII that is phosphorylated on the Serine 2 residue of its CTD. nih.govoup.com When CDK12/13 are inhibited, this interaction is disrupted. This leads to impaired recruitment of SF3B1 to the weak 3' splice sites of these promoter-proximal introns, resulting in their retention in the mature mRNA. oup.comresearchgate.net Nascent transcript analysis confirms that these specific introns are selectively retained upon CDK12/13 inhibition, while downstream introns of the same pre-mRNAs are spliced correctly. oup.comresearchgate.net

Feature of Affected IntronsConsequence of CDK12/13 InhibitionMechanism
Promoter-Proximal LocationSelective Intron RetentionDisruption of SF3B1-RNAPII interaction and impaired recruitment of SF3B1 to the 3' splice site. nih.govoup.com
Weak 3' Splice SitesSplicing Impairment
Larger Distance from BranchpointIncreased Retention Rate

CDK12 plays a primary role in regulating a specialized subtype of alternative splicing known as alternative last exon (ALE) splicing. nih.govnih.gov This regulation is both gene- and cell-type specific. Unlike global splicing factors, CDK12's influence is more targeted. Inhibition or depletion of CDK12 leads to widespread changes in ALE usage. oup.comnih.gov This effect is linked to CDK12's role in maintaining processive transcription elongation. A reduced elongation rate can lead to premature termination of transcripts at cryptic intronic polyadenylation (pA) sites, which is a key feature of ALE regulation. oup.comnih.gov In breast cancer cells, for instance, CDK12-mediated regulation of ALE splicing affects genes such as the DNA damage response activator ATM and an isoform of DNAJB6 that influences cell invasion. nih.govnih.gov

Transcription-Replication Conflicts (TRCs) in Genomic Instability

A critical consequence of CDK12/13 inhibition or loss is the induction of transcription-replication conflicts (TRCs), which are a major source of genomic instability. nih.govnih.gov TRCs occur when the transcription and replication machineries collide on the DNA template. CDK12 helps to prevent these conflicts. biorxiv.orgdoaj.org

In the context of MYC-driven cancers, CDK12 is recruited to damaged genes to repress transcription, a process that is dependent on PARP. biorxiv.org Inhibition of CDK12 unleashes transcription at these damaged sites, exacerbating TRCs and leading to double-strand breaks (DSBs). biorxiv.orgdoaj.org This DNA damage occurs preferentially between early-replicating regions and the promoters of genes that are transcribed in the same direction as the replication fork. biorxiv.org The loss of CDK12 function has been shown to mediate genomic instability by inducing these conflicts and the formation of R-loops (three-stranded nucleic acid structures consisting of a DNA-RNA hybrid and the displaced single-stranded DNA). nih.govnih.govresearchgate.net This provides a mechanistic explanation for how CDK12 deficiency can promote the tandem duplications seen in certain cancers. biorxiv.orgdoaj.org

Effects on Specific Signaling Pathways

Inhibition of CDK12/13 has been observed to modulate critical cancer-related signaling pathways, creating therapeutic vulnerabilities.

Recent studies have uncovered a synthetic lethal relationship between CDK12/13 inhibition and the PI3K/AKT signaling pathway. nih.govnih.gov Pharmacological degradation or inhibition of CDK12/13 leads to the activation of the AKT pathway, as evidenced by increased AKT phosphorylation. nih.govnih.govnews-medical.net While this appears to be a compensatory survival mechanism, it simultaneously creates a dependency. Prostate cancer models treated with a CDK12/13 degrader demonstrated this upregulation of AKT activity. nih.govnih.gov Consequently, combining CDK12/13 inhibition with an AKT inhibitor results in a potent synthetic lethal effect, significantly enhancing the anti-proliferative impact on cancer cells. nih.govnih.gov

PathwayEffect of CDK12/13 InhibitionTherapeutic Implication
PI3K/AKTUpregulation of AKT phosphorylation (Activation). nih.govnews-medical.netCreates a synthetic lethal vulnerability with AKT inhibitors. nih.gov
MYC/ARLoss of CDK12 promotes MYC/AR-mediated hypertranscription. nih.govnews-medical.netExploits dependency on transcriptional regulation in specific cancer subtypes.

CDK12 acts as a tumor suppressor by restraining the transcriptional programs of powerful oncogenes like MYC and the Androgen Receptor (AR). nih.govnews-medical.net Loss of CDK12 function, either through mutation or inhibition, promotes hypertranscription mediated by these factors. nih.govurotoday.com In prostate cancer, CDK12 loss is associated with higher AR expression and activity. nih.gov This hypertranscription contributes to increased TRCs and subsequent DNA damage. nih.govnews-medical.net The disruption of transcriptional pause release at AR target genes is a mechanism by which MYC can drive aggressive prostate cancer, highlighting the intricate relationship between these transcriptional regulators and CDK12. biorxiv.org

Preclinical Efficacy of Cdk12/13 in 1 Analogs in Oncological Models

In Vitro Studies

Selective Antiproliferative Activity in Cancer Cell Lines

Research into CDK12/13 inhibitors has revealed their capacity to selectively inhibit the proliferation of various cancer cell lines. Analyses of genetic dependency data indicate that CDK12 is essential for the viability of approximately 30% of cancer cell lines, with knockout effects comparable to established cell-cycle oncogenes like CDK4 and CDK6 oup.combiorxiv.org. Specific inhibitors have shown potent antiproliferative activity. For instance, compound ISM9274 demonstrated this activity across more than 60 cancer cell lines spanning 13 tumor categories, with particular potency observed in triple-negative breast cancer (TNBC) and pancreatic cancer ecancer.org. Similarly, compound A, a selective CDK12 inhibitor, exhibited EC50 values in the low nanomolar range across a panel of cancer cell lines aacrjournals.org. Compound 7f, a dual degrader of CDK12 and CDK13, showed significant antiproliferative effects in BRCA-deficient TNBC cell lines, with IC50 values of 47 nM in MFM223 cells and 197.9 nM in MDA-MB-436 cells acs.org.

Cytotoxicity Profiles Across Diverse Cancer Types

The cytotoxicity profiles of CDK12/13-IN-1 analogs have been evaluated across a spectrum of cancer types. These inhibitors have shown broad applicability, with ISM9274 exhibiting potent activity in over 60 cancer cell lines from 13 tumor categories ecancer.org. Studies have highlighted their effectiveness in triple-negative breast cancer (TNBC), ovarian cancer, colorectal cancer, hepatocellular carcinoma (HCC), and pancreatic cancer, among others ecancer.orginsilico.com. The compound SR-4835, for example, displayed outstanding isoform selectivity when tested against a panel of 460 kinases, suggesting a favorable profile for targeting specific pathways in diverse cancers researchgate.net. Furthermore, genetic knockdown or pharmacological inhibition of CDK12/13 has been shown to be essential for the viability of a significant proportion of cancer cell lines, underscoring their broad cytotoxic potential oup.combiorxiv.org.

Effects on Cancer Cell Growth and Viability

CDK12/13 inhibitors have consistently demonstrated a marked impact on cancer cell growth and viability in vitro. Inhibition of CDK12/13 leads to transcriptional elongation defects, disrupting the expression of critical genes involved in DNA damage response (DDR) and cell cycle progression nih.govresearchgate.net. This disruption results in increased DNA damage, cell cycle arrest, and ultimately, cancer cell death nih.govurotoday.com. For example, compound A treatment induced dose-dependent apoptosis and G2/M arrest in multiple cancer cell lines aacrjournals.org. The dual CDK12/13 degrader, compound 7f, significantly inhibited the growth of specific TNBC cell lines, with its efficacy being notably higher in BRCA-deficient lines acs.org. The general essentiality of CDK12 in a substantial percentage of cancer cell lines further supports its role as a critical regulator of cancer cell viability oup.combiorxiv.org.

In Vivo Studies in Preclinical Models

Efficacy in Patient-Derived Xenograft (PDX) Models

Tumor Growth Inhibition in Cell-Derived Xenograft (CDX) Models

Compound List

This compound : A general designation for inhibitors targeting CDK12 and CDK13.

ISM9274 : A preclinical candidate inhibitor of CDK12.

Compound 12b : An AI-designed CDK12/13 inhibitor.

Compound 7f : A dual PROTAC degrader of CDK12 and CDK13.

YJ9069 / YJ1206 : Orally bioavailable CDK12/13 degraders.

Compound A : An oral and selective CDK12 inhibitor.

THZ531 : A covalent inhibitor of CDK12/13.

SR-4835 : A CDK12/13 inhibitor.

BSJ-01-175 : A THZ531 analog and dual CDK12/13 covalent inhibitor.

THZ1 : A compound inhibiting CDK7, CDK12, and CDK13.

Impact on Murine Tumorigenesis Models (e.g., Prostate Cancer)

Studies involving CDK12/13 inhibition in murine models have provided insights into their therapeutic potential, particularly in prostate cancer. Genetically engineered mice with inactivated CDK12 in prostate epithelial cells have shown that CDK12 loss can drive prostate tumorigenesis, leading to hyperplasia and preneoplastic lesions news-medical.neturotoday.comnih.gov. These CDK12-deficient models exhibit transcription-replication conflicts, resulting in marked DNA damage news-medical.neturotoday.com. Furthermore, CDK12 inactivation has been shown to create a vulnerability to paralog-based synthetic lethality, where CDK12-mutant cells become critically dependent on CDK13 function news-medical.neturotoday.com.

Preclinical evaluation of specific CDK12/13 inhibitors and degraders, such as YJ1206 (a CDK12/13 degrader) and SR-4835 (a CDK12/13 inhibitor), in murine prostate cancer models has demonstrated significant anti-tumor activity. YJ1206 induced robust tumor regression in both cell-derived metastatic castration-resistant prostate cancer (mCRPC) and patient-derived xenografts (PDXs) urotoday.com. In these models, CDK12/13 degradation triggered transcriptional elongation defects, disrupting the expression of long genes critical for DNA repair, leading to DNA damage accumulation, cell cycle arrest, and cancer cell death urotoday.com. Notably, in combination with AKT inhibitors, YJ1206 achieved near-complete tumor regression in mCRPC and PDX models urotoday.com. Similarly, SR-4835 has shown efficacy in prostate cancer xenograft models with CDK12 biallelic alterations elifesciences.org.

Cancer Indications Investigated in Preclinical Research

Triple-Negative Breast Cancer (TNBC)

CDK12/13 inhibitors have shown significant promise in preclinical models of Triple-Negative Breast Cancer (TNBC). Research indicates that targeting CDK12/13 can disable TNBC cells by suppressing the expression of core DNA damage response (DDR) proteins, thereby inducing a "BRCAness" phenotype characterized by deficiencies in DNA damage repair nih.govnih.gov. This mechanism enhances the efficacy of DNA-damaging chemotherapy and PARP inhibitors nih.govnih.gov.

Specific inhibitors like SR-4835 have demonstrated potent antiproliferative activity in TNBC cell lines nih.govnih.gov. Studies have also shown that dual inhibition of CDK12 and CDK13 can synergistically decrease MYC protein stability and suppress MYC protein levels through regulation of 4E-BP1 phosphorylation, leading to cell death in TNBC pnas.org. Furthermore, the development of orally bioavailable CDK12/13 PROTAC degraders has shown potent antiproliferative activity in TNBC cell lines, with some demonstrating synergy with cisplatin (B142131) and PARP inhibitors acs.org. Another investigation highlighted that CDK12/13 inhibition, in combination with EGFR inhibition, could mitigate resistance to EGFR inhibitors in TNBC pnas.org.

Ovarian Cancer (e.g., Serous Ovarian Carcinoma)

In preclinical studies of ovarian cancer, particularly high-grade serous ovarian cancer (HGSOC), CDK12/13 inhibition has emerged as a valuable therapeutic strategy nih.govexcli.deaacrjournals.orgnih.gov. CDK12 and CDK13 are often deregulated in ovarian cancer, with their co-expression correlating with poor prognosis in patients with MYC overexpression nih.gov.

The dual CDK12/CDK13 inhibitor THZ531 has demonstrated potent anti-cancer activity in HGSOC cell lines and patient-derived organoids (PDOs) excli.denih.gov. THZ531 impairs the survival of HGSOC cells and causes a widespread impact on the transcriptome, confirming its role in the expression of DDR genes and DNA repair pathways nih.gov. It also causes intron retention and premature termination of cancer-relevant transcripts nih.gov. These findings suggest that concomitant inhibition of CDK12 and CDK13 elicits synergistic effects compared to single kinase ablation nih.gov. Studies have also indicated that CDK12/13 inhibition enhances the sensitivity of HGSOC cells to existing chemotherapeutic agents like paclitaxel (B517696) and olaparib (B1684210) nih.gov.

Prostate Cancer (e.g., Metastatic Castration-Resistant Prostate Cancer)

CDK12 plays a significant role in prostate cancer, with its loss occurring in approximately 6-7% of metastatic castration-resistant prostate cancer (mCRPC) cases and correlating with poor patient outcomes elifesciences.orgnih.govaacrjournals.org. Preclinical research has established CDK12 as a tumor suppressor gene in prostate cancer, where its inactivation drives progression and creates vulnerabilities to paralog-based synthetic lethality news-medical.neturotoday.comnih.govbiorxiv.org.

CDK12-deficient prostate-derived organoids and human CDK12-mutant patient-derived xenografts (PDXs) show particular sensitivity to CDK13/12 degraders and inhibitors news-medical.neturotoday.com. For instance, the degrader YJ9069 preferentially killed CDK12-null cells and significantly suppressed tumor growth in PDX models urotoday.com. YJ1206, another CDK12/13 degrader, demonstrated robust tumor regression in cell-derived mCRPC and PDX models, mechanistically disrupting DNA repair gene expression and inducing DNA damage urotoday.com. The combination of YJ1206 with AKT inhibitors led to near-complete tumor regression in mCRPC and PDX models urotoday.com. Studies also suggest that CDK12 loss in mCRPC may be associated with increased genomic instability and neoantigen load, potentially leading to sensitivity to immune checkpoint blockade, although prospective trials have shown minimal activity aacrjournals.org.

Ewing's Sarcoma

CDK12/13 inhibitors have demonstrated efficacy in preclinical models of Ewing's Sarcoma (ES), a rare and aggressive pediatric cancer tandfonline.comnih.gov. Ewing's sarcoma is characterized by the EWS/FLI fusion protein, and targeting CDK12 has been identified as a strategy to disarm tumor cells producing this oncoprotein tandfonline.com.

The covalent CDK12/13 inhibitor THZ531 and its optimized derivative BSJ-01-175 have shown anti-tumor activity in Ewing sarcoma models researchgate.net. BSJ-01-175, a selective CDK12/13 covalent inhibitor, demonstrated efficacy in a patient-derived xenograft (PDX) mouse model of Ewing sarcoma researchgate.net. Furthermore, studies have indicated that CDK12 inhibition is synthetic lethal with EWS/FLI expression, meaning that Ewing sarcoma cells with EWS/FLI are preferentially sensitive to CDK12/13 inhibitors nih.gov. The combination of CDK12/13 inhibitors with PARP inhibitors has shown striking synergy in Ewing sarcoma cell viability and DNA damage assays, both in vitro and in vivo nih.gov.

Acute Lymphoblastic Leukemia (ALL)

Preclinical research has also explored the potential of CDK12/13 inhibitors in Acute Lymphoblastic Leukemia (ALL) acs.orgtandfonline.comnih.gov. Studies have shown that CDK12/13 dual inhibitors, such as THZ531 and SR-4835, exhibit potent efficacy against various leukemia cell lines nih.gov. These compounds demonstrated significant potency against tested AML cell lines, with IC50 values ranging from 34 to 116 nM nih.gov.

Furthermore, THZ1, a CDK7/12/13 inhibitor, has shown to efficiently kill T-cell acute lymphoblastic leukemia (T-ALL) cell lines, inducing apoptosis by downregulating antiapoptotic proteins and arresting the cell cycle tandfonline.com. PROTAC degraders targeting CDK12, such as compound 2, have also shown synergistic effects with PARP inhibitors in TNBC cells, suggesting a broader applicability of these mechanisms across different hematological malignancies acs.org.

Compound List:

Compound NameTarget(s)Type
This compoundCDK12, CDK13Inhibitor (Assumed)
YJ1206CDK12, CDK13PROTAC Degrader
THZ531CDK12, CDK13Covalent Inhibitor
BSJ-01-175CDK12, CDK13Covalent Inhibitor
SR-4835CDK12, CDK13Inhibitor
YKL-5-124CDK7Selective Inhibitor
ISM9274CDK12Inhibitor
ZSQ836CDK12, CDK13Inhibitor
YJ9069CDK13PROTAC Degrader
THZ1CDK7, CDK12, CDK13Covalent Inhibitor

References:

researchgate.net The Promise and Current Status of CDK12/13 Inhibition for the Treatment of Cancer. urotoday.com Development of an Orally Bioavailable CDK12/13 Degrader and Induction of Synthetic Lethality with AKT Pathway Inhibition. news-medical.net When CDK12/13 stalls, healthy prostate cells take a malignant turn. excli.de Cancer therapy by cyclin-dependent kinase inhibitors (CDKIs): bench to bedside. nih.gov Novel CDK12/13 Inhibitors AU-15506 and AU-16770 Are Potent Anti-Cancer Agents in EGFR Mutant Lung Adenocarcinoma with and without Osimertinib Resistance. researchgate.net Structure-Activity Relationship Study of THZ531 Derivatives Enables the Discovery of BSJ-01-175 as a Dual CDK12/13 Covalent Inhibitor with Efficacy in Ewing Sarcoma. tandfonline.com Full article: Quest for discovering novel CDK12 inhibitor. researchgate.net CDK12/13 inhibition induces immunogenic cell death and enhances anti-PD-1 anticancer activity in breast cancer. nih.gov EWS/FLI confers tumor cell synthetic lethality to CDK12 inhibition in Ewing sarcoma. aacrjournals.org Dual Inhibition of CDK12/CDK13 Targets Both Tumor and Immune Cells in Ovarian Cancer. elifesciences.org Molecular consequences of acute versus chronic CDK12 loss in prostate carcinoma nominates distinct therapeutic strategies. tandfonline.com Full article: A patent review of cyclin-dependent kinase 7 (CDK7) inhibitors (2018-2022). researchgate.net CDK12 inhibition mediates DNA damage and is synergistic with sorafenib (B1663141) treatment in hepatocellular carcinoma. acs.org Discovery of a Highly Potent and Selective Dual PROTAC Degrader of CDK12 and CDK13. acs.org Discovery of ZLC491 as a Potent, Selective, and Orally Bioavailable CDK12/13 PROTAC Degrader. oncotarget.com Targeting oncogenic vulnerabilities in triple negative breast cancer: biological bases and ongoing clinical studies. urotoday.com CDK12 Loss Drives Prostate Cancer Progression and Creates Therapeutic Vulnerability. nih.gov Cancer therapy by cyclin-dependent kinase inhibitors (CDKIs): bench to bedside. biorxiv.org CDK12 Loss Promotes Prostate Cancer Development While Exposing Vulnerabilities to Paralog-Based Synthetic Lethality. nih.gov CDK12 loss drives prostate cancer progression, transcription-replication conflicts, and synthetic lethality with paralog CDK13. nih.gov Dual inhibition of CDK12 and CDK13 uncovers actionable vulnerabilities in patient-derived ovarian cancer organoids. nih.gov CDK12: A Potent Target and Biomarker for Human Cancer Therapy. nih.gov Induction of BRCAness in Triple-Negative Breast Cancer by a CDK12/13 Inhibitor Improves Chemotherapy. ecancer.org Novel CDK12/13 small molecule inhibitor a preclinical candidate for multiple tumours. tandfonline.com A patent review of cyclin-dependent kinase 7 (CDK7) inhibitors (2018-2022). nih.gov Induction of BRCAness in Triple-Negative Breast Cancer by a CDK12/13 Inhibitor Improves Chemotherapy. nih.gov CDK12/13 dual inhibitors are potential therapeutics for Acute Myeloid Leukemia. aacrjournals.org Evaluating Immune Checkpoint Blockade in Metastatic Castration-Resistant Prostate Cancers with Deleterious CDK12 Alterations in the Phase 2 IMPACT Trial. pnas.org Cooperative regulation of coupled oncoprotein synthesis and stability in triple-negative breast cancer by EGFR and CDK12/13. biorxiv.org Molecular consequences of acute versus chronic CDK12 loss in prostate carcinoma nominates distinct therapeutic strategies.

Cyclin-dependent kinases 12 and 13 (CDK12/13) are serine/threonine protein kinases that play crucial roles in regulating gene transcription, RNA processing, and DNA damage response (DDR) pathways. Their involvement in maintaining genomic stability makes them significant targets in cancer therapy. Research into CDK12/13 inhibitors has revealed their potential across various oncological models, demonstrating efficacy through mechanisms such as inducing genomic instability, suppressing DNA repair genes, and promoting cell cycle arrest.

Impact on Murine Tumorigenesis Models (e.g., Prostate Cancer)

Studies involving CDK12/13 inhibition in murine models have provided insights into their therapeutic potential, particularly in prostate cancer. Genetically engineered mice with inactivated CDK12 in prostate epithelial cells have shown that CDK12 loss can drive prostate tumorigenesis, leading to hyperplasia and preneoplastic lesions news-medical.neturotoday.comnih.gov. These CDK12-deficient models exhibit transcription-replication conflicts, resulting in marked DNA damage news-medical.neturotoday.com. Furthermore, CDK12 inactivation has been shown to create a vulnerability to paralog-based synthetic lethality, where CDK12-mutant cells become critically dependent on CDK13 function news-medical.neturotoday.com.

Preclinical evaluation of specific CDK12/13 inhibitors and degraders, such as YJ1206 (a CDK12/13 degrader) and SR-4835 (a CDK12/13 inhibitor), in murine prostate cancer models has demonstrated significant anti-tumor activity. YJ1206 induced robust tumor regression in both cell-derived metastatic castration-resistant prostate cancer (mCRPC) and patient-derived xenografts (PDXs) urotoday.com. In these models, CDK12/13 degradation triggered transcriptional elongation defects, disrupting the expression of long genes critical for DNA repair, leading to DNA damage accumulation, cell cycle arrest, and cancer cell death urotoday.com. Notably, in combination with AKT inhibitors, YJ1206 achieved near-complete tumor regression in mCRPC and PDX models urotoday.com. Similarly, SR-4835 has shown efficacy in prostate cancer xenograft models with CDK12 biallelic alterations elifesciences.org.

Cancer Indications Investigated in Preclinical Research

Triple-Negative Breast Cancer (TNBC)

CDK12/13 inhibitors have shown significant promise in preclinical models of Triple-Negative Breast Cancer (TNBC). Research indicates that targeting CDK12/13 can disable TNBC cells by suppressing the expression of core DNA damage response (DDR) proteins, thereby inducing a "BRCAness" phenotype characterized by deficiencies in DNA damage repair nih.govnih.gov. This mechanism enhances the efficacy of DNA-damaging chemotherapy and PARP inhibitors nih.govnih.gov.

Specific inhibitors like SR-4835 have demonstrated potent antiproliferative activity in TNBC cell lines nih.govnih.gov. Studies have also shown that dual inhibition of CDK12 and CDK13 can synergistically decrease MYC protein stability and suppress MYC protein levels through regulation of 4E-BP1 phosphorylation, leading to cell death in TNBC pnas.org. Furthermore, the development of orally bioavailable CDK12/13 PROTAC degraders has shown potent antiproliferative activity in TNBC cell lines, with some demonstrating synergy with cisplatin and PARP inhibitors acs.org. Another investigation highlighted that CDK12/13 inhibition, in combination with EGFR inhibition, could mitigate resistance to EGFR inhibitors in TNBC pnas.org.

Ovarian Cancer (e.g., Serous Ovarian Carcinoma)

In preclinical studies of ovarian cancer, particularly high-grade serous ovarian cancer (HGSOC), CDK12/13 inhibition has emerged as a valuable therapeutic strategy nih.govexcli.deaacrjournals.orgnih.gov. CDK12 and CDK13 are often deregulated in ovarian cancer, with their co-expression correlating with poor prognosis in patients with MYC overexpression nih.gov.

The dual CDK12/CDK13 inhibitor THZ531 has demonstrated potent anti-cancer activity in HGSOC cell lines and patient-derived organoids (PDOs) excli.denih.gov. THZ531 impairs the survival of HGSOC cells and causes a widespread impact on the transcriptome, confirming its role in the expression of DDR genes and DNA repair pathways nih.gov. It also causes intron retention and premature termination of cancer-relevant transcripts nih.gov. These findings suggest that concomitant inhibition of CDK12 and CDK13 elicits synergistic effects compared to single kinase ablation nih.gov. Studies have also indicated that CDK12/13 inhibition enhances the sensitivity of HGSOC cells to existing chemotherapeutic agents like paclitaxel and olaparib nih.gov.

Prostate Cancer (e.g., Metastatic Castration-Resistant Prostate Cancer)

CDK12 plays a significant role in prostate cancer, with its loss occurring in approximately 6-7% of metastatic castration-resistant prostate cancer (mCRPC) cases and correlating with poor patient outcomes elifesciences.orgnih.govaacrjournals.org. Preclinical research has established CDK12 as a tumor suppressor gene in prostate cancer, where its inactivation drives progression and creates vulnerabilities to paralog-based synthetic lethality news-medical.neturotoday.comnih.govbiorxiv.org.

CDK12-deficient prostate-derived organoids and human CDK12-mutant patient-derived xenografts (PDXs) show particular sensitivity to CDK13/12 degraders and inhibitors news-medical.neturotoday.com. For instance, the degrader YJ9069 preferentially killed CDK12-null cells and significantly suppressed tumor growth in PDX models urotoday.com. YJ1206, another CDK12/13 degrader, demonstrated robust tumor regression in cell-derived mCRPC and PDX models, mechanistically disrupting DNA repair gene expression and inducing DNA damage urotoday.com. The combination of YJ1206 with AKT inhibitors led to near-complete tumor regression in mCRPC and PDX models urotoday.com. Studies also suggest that CDK12 loss in mCRPC may be associated with increased genomic instability and neoantigen load, potentially leading to sensitivity to immune checkpoint blockade, although prospective trials have shown minimal activity aacrjournals.org.

Ewing's Sarcoma

CDK12/13 inhibitors have demonstrated efficacy in preclinical models of Ewing's Sarcoma (ES), a rare and aggressive pediatric cancer tandfonline.comnih.gov. Ewing's sarcoma is characterized by the EWS/FLI fusion protein, and targeting CDK12 has been identified as a strategy to disarm tumor cells producing this oncoprotein tandfonline.com.

The covalent CDK12/13 inhibitor THZ531 and its optimized derivative BSJ-01-175 have shown anti-tumor activity in Ewing sarcoma models researchgate.net. BSJ-01-175, a selective CDK12/13 covalent inhibitor, demonstrated efficacy in a patient-derived xenograft (PDX) mouse model of Ewing sarcoma researchgate.net. Furthermore, studies have indicated that CDK12 inhibition is synthetic lethal with EWS/FLI expression, meaning that Ewing sarcoma cells with EWS/FLI are preferentially sensitive to CDK12/13 inhibitors nih.gov. The combination of CDK12/13 inhibitors with PARP inhibitors has shown striking synergy in Ewing sarcoma cell viability and DNA damage assays, both in vitro and in vivo nih.gov.

Acute Lymphoblastic Leukemia (ALL)

Preclinical research has also explored the potential of CDK12/13 inhibitors in Acute Lymphoblastic Leukemia (ALL) acs.orgtandfonline.comnih.gov. Studies have shown that CDK12/13 dual inhibitors, such as THZ531 and SR-4835, exhibit potent efficacy against various leukemia cell lines nih.gov. These compounds demonstrated significant potency against tested AML cell lines, with IC50 values ranging from 34 to 116 nM nih.gov.

Furthermore, THZ1, a CDK7/12/13 inhibitor, has shown to efficiently kill T-cell acute lymphoblastic leukemia (T-ALL) cell lines, inducing apoptosis by downregulating antiapoptotic proteins and arresting the cell cycle tandfonline.com. PROTAC degraders targeting CDK12, such as compound 2, have also shown synergistic effects with PARP inhibitors in TNBC cells, suggesting a broader applicability of these mechanisms across different hematological malignancies acs.org.

Synergistic Therapeutic Strategies with Cdk12/13 Inhibition

Combination with DNA Damaging Agents

The combination of CDK12/13 inhibitors with Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib (B1684210), is a well-documented synergistic strategy based on the principle of synthetic lethality. nih.govnih.gov PARP enzymes are crucial for single-strand break (SSB) repair. nih.gov When PARP is inhibited, unrepaired SSBs can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. nih.gov

In cancer cells with a competent HR pathway, these DSBs are efficiently repaired. However, by inhibiting CDK12/13, the expression of core HR proteins like BRCA1 and BRCA2 is downregulated, inducing an HR-deficient state. insilico.com This "BRCAness" phenotype renders the cancer cells highly dependent on other error-prone repair pathways and exquisitely sensitive to PARP inhibition. nih.gov The accumulation of unrepaired DSBs leads to genomic instability and ultimately, cell death. nih.gov

This synergistic relationship has been demonstrated in various cancer models, including triple-negative breast cancer (TNBC) and ovarian cancer. nih.govnih.gov For instance, the novel CDK12 inhibitor, CDK12-IN-3, in combination with Olaparib, effectively inhibited the growth of homologous recombination-proficient ovarian cancer in cell lines, patient-derived organoids (PDOs), and mouse xenograft models. nih.gov This suggests that the combination can extend the utility of PARP inhibitors beyond tumors with pre-existing HR defects, such as BRCA mutations. nih.govnih.gov

Table 1: Research Findings on CDK12/13 and PARP Inhibitor Synergy

Cancer Type CDK12/13 Inhibitor PARP Inhibitor Key Findings Reference(s)
Triple-Negative Breast Cancer (TNBC) SR-4835 Olaparib Induces "BRCAness" phenotype, leading to deficiencies in DNA damage repair and synergistic cell killing. nih.gov
Ovarian Cancer CDK12-IN-3 Olaparib Combination effectively inhibited the growth of HR-proficient ovarian cancer models in vitro and in vivo. nih.gov
Various Cancers General CDK12/13 Inhibitors General PARP Inhibitors Inhibition of CDK12/13 provokes a deficiency in DNA damage repair, promoting synergy with PARP inhibitors. insilico.com

Similar to the synergy with PARP inhibitors, combining CDK12/13 inhibition with platinum-based chemotherapy agents like Cisplatin (B142131) also leverages the induced deficiency in DNA damage repair. nih.gov Platinum agents function by creating DNA adducts and cross-links, which distort the DNA structure and lead to DSBs, thereby blocking cell division and inducing apoptosis. mdpi.com

The efficacy of platinum-based drugs is often limited by the cell's ability to repair this DNA damage. By inhibiting CDK12/13, the HR repair pathway is compromised, preventing the efficient repair of platinum-induced DSBs. insilico.comnih.gov This leads to an accumulation of cytotoxic DNA lesions, significantly enhancing the anti-tumor activity of drugs like Cisplatin. This synergistic effect has been noted as a promising therapeutic approach, particularly in cancers like triple-negative breast cancer. nih.gov The combination aims to enhance therapeutic efficacy by amplifying DNA damage and impairing the tumor cell's repair mechanisms. researchgate.net

Combination with Targeted Therapies

In HER2-positive (HER2+) breast cancer, resistance to anti-HER2 therapies is a significant clinical challenge. nih.gov Cyclin-dependent kinase 12 (CDK12) is frequently co-amplified with HER2, and this co-amplification is associated with a more insensitive response to anti-HER2 treatment. nih.govaacrjournals.org

Research has shown that targeting CDK12/13 can sensitize or re-sensitize HER2+ breast cancer cells to HER2-tyrosine kinase inhibitors (TKIs) like lapatinib. nih.gov The mechanism underlying this synergy involves the suppression of the PI3K/AKT signaling pathway, which is a key driver of resistance to anti-HER2 therapies. nih.govashpublications.org Combining CDK12 inhibition with a HER2-TKI results in a more profound suppression of p-AKT activation than either agent alone. nih.gov This dual inhibition strategy has demonstrated significant efficacy in preclinical models, including patient-derived organoids and xenografts, suggesting it could be a valuable approach for patients with recurrent or resistant HER2+ breast cancer. nih.govaacrjournals.org

A notable consequence of inhibiting or degrading CDK12/13 is the compensatory activation of the AKT signaling pathway. nih.govnih.gov This activation may serve as a resistance mechanism to CDK12/13 inhibitor monotherapy. This finding has led to the rational combination of CDK12/13 inhibitors with AKT pathway inhibitors, such as Uprosertib, to achieve a synthetic lethal effect. nih.gov

This synergistic interaction has been particularly explored in prostate cancer models. nih.gov The degradation of CDK12/13 by agents like YJ1206 leads to an increase in AKT phosphorylation. nih.govnih.gov When combined with an AKT inhibitor, this results in a significantly enhanced anti-proliferative effect compared to either agent used alone. nih.gov This synthetic lethality has been demonstrated both in vitro and in vivo, highlighting the therapeutic potential of this combination for treating advanced prostate cancer. nih.govnih.gov Uprosertib is a selective, ATP-competitive inhibitor of all three Akt isoforms (Akt1, 2, and 3). selleckchem.com

Table 2: Research Findings on CDK12/13 and AKT Pathway Inhibitor Synergy

Cancer Type CDK12/13 Inhibitor/Degrader AKT Pathway Inhibitor Key Findings Reference(s)
Prostate Cancer YJ1206 (Degrader) Uprosertib CDK12/13 degradation activates the AKT pathway; combination results in a synthetic lethal effect in preclinical models. nih.gov
Prostate Cancer YJZ5118 (Inhibitor) AKT Inhibitors YJZ5118 treatment increased phosphorylation of Akt; combination showed synergistic anti-tumor effects in vitro and in vivo. nih.gov

CDK12 and CDK13 play a role in coupling transcription with co-transcriptional RNA processing, including splicing. nih.govnih.gov Mechanistically, CDK12/13 activity promotes the interaction between RNA polymerase II and the U2 small nuclear ribonucleoprotein (snRNP) factor SF3B1, a key component of the spliceosome. nih.gov

Inhibition of CDK12/13 with compounds like THZ531 disrupts this interaction, leading to impaired splicing and the retention of specific introns. nih.govnih.gov Pladienolide B is a known inhibitor of the SF3B1 subunit of the spliceosome. rndsystems.com Research has demonstrated that combining a CDK12/13 inhibitor with a spliceosome inhibitor like Pladienolide B has a synergistic effect. nih.govnih.gov This combination leads to enhanced intron retention, which can disrupt the production of functional proteins, ultimately resulting in more potent cell cycle arrest and apoptosis in cancer cells. nih.gov This suggests that the dual inhibition of transcriptional regulation and splicing machinery is an exploitable anticancer strategy. nih.gov

Synthetic Lethality with Specific Genetic Alterations or Oncogenic Drivers

The principle of synthetic lethality, where the perturbation of two genes simultaneously results in cell death while the loss of either gene alone does not, is a cornerstone of targeted cancer therapy. Inhibition of CDK12/13 has been shown to induce synthetic lethality in cancer cells harboring specific genetic alterations or driven by particular oncogenes. This vulnerability arises from the critical role of CDK12/13 in regulating the transcription of genes involved in the DNA Damage Response (DDR).

Homologous Recombination Deficiency (HRD)

Inhibition of CDK12 creates a "BRCAness" phenotype, characterized by a deficiency in homologous recombination (HR), a key pathway for repairing DNA double-strand breaks. insilico.comaacrjournals.org This occurs because CDK12 is essential for the proper transcription and expression of core HR genes, including BRCA1, ATR, and FANCF. escholarship.org Genetic or chemical inhibition of CDK12 leads to the downregulation of these genes, resulting in a functional HRD. aacrjournals.org

This induced HRD creates a synthetic lethal dependency on other DNA repair pathways, most notably the base excision repair pathway mediated by Poly (ADP-ribose) polymerase (PARP). bohrium.com Consequently, cancer cells with CDK12 inactivation or inhibition exhibit heightened sensitivity to PARP inhibitors. aacrjournals.orgescholarship.org This synthetic lethal interaction has been demonstrated in various cancer models, including prostate and ovarian cancer. nih.govaacrjournals.org For instance, cancer cells lacking CDK12 are more sensitive to PARP inhibitors than their wild-type counterparts. nih.gov The combination of CDK12/13 inhibitors with PARP inhibitors has shown striking synergy in reducing cell viability and increasing DNA damage in preclinical models. h1.conih.gov

Key Research Findings: CDK12/13 Inhibition and HRD
FindingImplicationSupporting Evidence
CDK12 inhibition downregulates the expression of key HR genes (e.g., BRCA1). escholarship.orgInduces a functional Homologous Recombination Deficiency (HRD), also known as "BRCAness". insilico.comStudies in high-grade serous ovarian cancer models showed CDK12 attenuation led to reduced BRCA1 expression. escholarship.org
Cells with CDK12 loss are highly sensitive to PARP inhibitors. aacrjournals.orgEstablishes a synthetic lethal relationship between CDK12 loss and PARP inhibition. bohrium.comProstate cancer cells with CRISPR/Cas9-mediated CDK12 inactivation showed increased sensitivity to the PARP inhibitor rucaparib. nih.gov
Combination of CDK12/13 inhibitors and PARP inhibitors shows synergistic anti-tumor effects. h1.coProvides a rationale for combination therapy in relevant cancer types.In vitro and in vivo models of Ewing sarcoma demonstrated significant synergy between CDK12/13 inhibitors and PARP inhibitors. h1.conih.gov

MYC Amplification/Overexpression

Cancers driven by the amplification or overexpression of the MYC oncogene often exhibit high levels of transcriptional activity and replicative stress, making them dependent on robust DDR pathways for survival. researchgate.net Inhibition of CDK12/13 has emerged as a promising strategy to exploit this dependency. bohrium.com

MYC-driven cancer cells, such as those found in high-risk Group 3 medulloblastoma and certain ovarian cancers, are particularly sensitive to CDK12/13 inhibition. nih.govelifesciences.org The mechanism involves the downregulation of DDR genes that are essential for repairing the endogenous DNA damage inherent in these rapidly proliferating cells. nih.gov Pharmacological inhibition of CDK12/13 in MYC-high cancer cells leads to irreparable DNA damage and subsequent apoptosis. nih.gov This synthetic lethal interaction is based on the concept that while MYC overexpression drives proliferation, it also creates a vulnerability to the disruption of key survival pathways, such as the CDK12-regulated DDR. researchgate.net Studies have shown that targeting transcriptional CDKs, including CDK12 and CDK13, can effectively abrogate MYC expression and induce significant tumor growth inhibition in MYC-dependent malignancies. elifesciences.org

Impact of CDK12/13 Inhibition in MYC-Driven Cancers
Cancer TypeKey FindingMechanism
High-Risk Group 3 MedulloblastomaHigh sensitivity to the CDK12/13 inhibitor THZ531. nih.govStrong reduction in the expression of DDR genes, leading to irreparable DNA damage and apoptosis. nih.gov
Ovarian CancerThe inhibitor THZ1 (targeting CDK7/12/13) markedly downregulates MYC. elifesciences.orgCombined inhibition of CDK7, CDK12, and CDK13 is required to abolish MYC expression. elifesciences.org
General MYC-dependent tumorsCDK12 loss is synthetic lethal with Myc activation. researchgate.netInhibition of CDK12 exacerbates transcription-replication conflicts in MYC-overexpressing cells, leading to cytotoxic replicative stress. researchgate.net

EWS/FLI Fusion Protein Expression

Ewing sarcoma is a pediatric cancer characterized by a chromosomal translocation that results in the EWS/FLI fusion oncoprotein, a potent and aberrant transcription factor. nih.gov Research has uncovered a synthetic lethal relationship between the expression of EWS/FLI and the inhibition of CDK12. h1.conih.gov

The presence of the EWS/FLI fusion protein makes Ewing sarcoma cells preferentially sensitive to CDK12/13 inhibitors. nih.govaacrjournals.org Inhibition of CDK12/13 impairs the DNA damage repair process in a manner that is dependent on EWS/FLI expression. nih.govnih.gov While the exact mechanism was initially thought to involve the direct transcriptional repression of EWS/FLI or its targets, global gene expression profiling revealed that CDK12/13 inhibitors preferentially repress genes involved in the DDR pathway instead. aacrjournals.org This suggests that the EWS/FLI oncoprotein creates a state of dependency on CDK12-mediated transcription of DDR genes, thus imparting a vulnerability to its inhibition. nih.gov This synthetic lethality is further enhanced when CDK12/13 inhibitors are combined with PARP inhibitors, leading to striking synergistic effects in Ewing sarcoma models both in vitro and in vivo. h1.conih.gov

Loss of Tumor Suppressor Genes (e.g., TRP53, PTEN)

The genetic context of tumor suppressor gene loss significantly influences the cellular response to CDK12 inhibition. Studies in murine prostate cancer models have revealed a context-specific role for Cdk12 loss in tumorigenesis, particularly in relation to the status of Trp53 (the murine equivalent of human TP53) and Pten.

A positive association has been observed between the loss of Cdk12 and the inactivation of Trp53. elsevierpure.comnih.govresearchgate.net The concurrent ablation of both Cdk12 and Trp53 in prostate organoids promotes their proliferation and ability to form tumors. researchgate.netbiorxiv.org This suggests that in the absence of p53's cell cycle checkpoint and apoptotic functions, the genomic instability caused by Cdk12 loss can be permissive for, or even drive, tumor progression. urotoday.comnews-medical.net

Conversely, a negative correlation exists between Cdk12 loss and Pten inactivation. elsevierpure.comnih.govresearchgate.net In a Pten-null prostate cancer mouse model, the knockout of Cdk12 was found to abrogate tumor growth. researchgate.netbiorxiv.org This indicates that in the context of PTEN loss, which leads to hyperactivation of the PI3K-AKT pathway, cells may become critically dependent on CDK12 function, and its loss becomes detrimental to tumor survival. These findings highlight that the consequences of CDK12/13 inhibition are not uniform but are instead heavily dependent on the co-occurring genetic lesions within the cancer cell. urotoday.com

Immunomodulatory Effects and Synergy with Immunotherapy

Beyond its direct effects on cancer cell viability through synthetic lethality, inhibition of the CDK12/13 pathway has been shown to modulate the tumor immune microenvironment, creating opportunities for combination with immunotherapy.

Immune Checkpoint Blockade (ICB)

Inhibition of CDK12/13 can enhance the efficacy of immune checkpoint blockade (ICB) therapies, such as those targeting PD-1. nih.gov This synergistic effect stems from several mechanisms. Firstly, CDK12/13 inhibition can induce a specific form of cancer cell death known as immunogenic cell death (ICD). nih.govresearchgate.net ICD is characterized by the release of damage-associated molecular patterns (DAMPs), including high mobility group box 1 (HMGB1) and ATP, and the surface translocation of calreticulin (B1178941) (CRT). nih.gov These signals act as adjuvants, promoting the maturation and activation of dendritic cells (DCs), which are crucial for priming an anti-tumor T-cell response. nih.govresearchgate.net

Secondly, inactivation of CDK12/13 is associated with increased T-cell infiltration into the tumor microenvironment. nih.govtechnologynetworks.com In preclinical models of breast and prostate cancer, combining a CDK12/13 inhibitor with an anti-PD-1 antibody led to a significant, T-cell-dependent tumor suppression. biorxiv.orgnih.gov This was accompanied by enhanced DC activation and a greater number of intratumoral CD8+ T cells. nih.govresearchgate.net Furthermore, studies in prostate cancer models where both Cdk12 and Trp53 were lost showed that these tumors are sensitive to immune checkpoint blockade. elsevierpure.comresearchgate.netnih.gov

Research has also shown that targeting CDK12 and the related gene CDK13 can strongly activate the stimulator of interferon genes (STING) signaling pathway. technologynetworks.com The loss of CDK12/13 function leads to DNA damage and the release of DNA fragments within the tumor cells. This cytosolic DNA activates the STING pathway, which in turn recruits T cells to the tumor and sensitizes them to ICB. technologynetworks.com This provides a strong rationale for combining CDK12/13 inhibitors with immune checkpoint inhibitors to overcome resistance and improve therapeutic outcomes. technologynetworks.comresearchgate.net

Mechanisms of Synergy between CDK12/13 Inhibition and ICB
MechanismDescriptionOutcome
Induction of Immunogenic Cell Death (ICD) nih.govCDK12/13 inhibition causes tumor cells to release DAMPs (e.g., HMGB1, ATP) and expose calreticulin. nih.govEnhances dendritic cell maturation and activation, leading to improved T-cell priming against tumor antigens. nih.govresearchgate.net
Increased T-Cell Infiltration technologynetworks.comInactivation of CDK12/13 is associated with higher levels of T cells within the tumor. technologynetworks.comCreates a more inflamed tumor microenvironment, which is generally more responsive to ICB. nih.gov
STING Pathway Activation technologynetworks.comDNA damage resulting from CDK12/13 loss leads to the release of cytosolic DNA, which activates the STING pathway. technologynetworks.comPromotes T-cell recruitment to the tumor and sensitizes cancer cells to immune checkpoint blockade. technologynetworks.com

Mechanisms of Resistance to Cdk12/13 Inhibition

Alterations in CDK12/13 Target Binding Sites

A common strategy for cancer cells to evade kinase inhibition is through mutations in the target protein's binding site, which can directly impair the drug's ability to bind and exert its effect. For covalent inhibitors targeting CDK12, specific cysteine residues are often critical for drug engagement.

One significant mechanism involves mutations at Cysteine 1039 (Cys1039) in CDK12. This residue is a key target for covalent inhibitors like MFH290 and THZ531 acs.orgnih.gov. Studies have shown that mutations at Cys1039, such as the Cys1039Phe (C1039F) variant, can render CDK12 refractory to these inhibitors acs.orgresearchgate.net. For instance, the C1039F mutation in CDK12 has been observed to prevent the kinase from being covalently modified by inhibitors like MFH290, thereby restoring normal RNA polymerase II (Pol II) phosphorylation and DNA damage repair gene expression acs.org. Similarly, while the covalent inhibitor THZ531's efficacy is diminished by the Cys1039 mutation, certain degrader molecules, such as BSJ-4-116 and BSJ-4-23, have demonstrated antiproliferative activity that is less dependent on or even improved by the presence of the C1039F mutation nih.govresearchgate.net. This suggests that resistance can arise from direct alterations to the drug's binding site, necessitating the development of inhibitors or degraders that can overcome such mutations.

Table 1: Impact of Cys1039 Mutation on CDK12 Inhibitor Efficacy

Inhibitor/DegraderMutation Impact on Target Binding SiteEffect on Inhibitor Activity/EfficacyMechanism Description
THZ531Cys1039 mutationReduced efficacy/activityMutation prevents covalent binding to Cys1039.
MFH290Cys1039 mutationKinase rendered refractoryMutation prevents covalent binding to Cys1039.
BSJ-4-116Cys1039 mutationNo significant impact/improved GR50Degrader mechanism may be less dependent on direct Cys1039 interaction for efficacy.
BSJ-4-23Cys1039 mutationNo significant impact/improved GR50Degrader mechanism may be less dependent on direct Cys1039 interaction for efficacy.

GR50 values for parental vs. mutated cell lines for BSJ-4-116 and BSJ-4-23 showed improved values in the mutated cells compared to the parental line nih.govresearchgate.net. THZ531's activity was affected by the Cys1039 mutation nih.govresearchgate.net.

Upregulation of Compensatory Pathways

Cancer cells can also develop resistance by activating alternative signaling pathways that compensate for the loss of CDK12/13 function or promote survival and proliferation through parallel routes. The AKT pathway (also known as the PI3K/AKT/mTOR pathway) has been identified as a key compensatory mechanism in response to CDK12/13 inhibition.

Research indicates that degradation or inhibition of CDK12/13 can lead to an upregulation of AKT phosphorylation. This activation is hypothesized to be a compensatory response to the DNA damage-induced stress caused by CDK12/13 inhibition urotoday.comnewswise.com. For example, studies have shown that combining CDK12/13 degraders like YJ1206 with AKT inhibitors, such as uprosertib, results in a striking synergistic effect, leading to significant tumor regression in preclinical models urotoday.comnewswise.com. This suggests that the AKT pathway activation serves as a survival mechanism for cancer cells under CDK12/13 inhibition, and its concurrent inhibition can overcome this resistance. Furthermore, CDK12 itself has been implicated in promoting cancer progression by activating the ErbB–PI3K–AKT signaling cascade in certain cancers, such as gastric carcinoma and HER2-positive breast cancer aacrjournals.orgoup.comresearchgate.net. In the context of resistance, the over-activation of PI3K-AKT-mTOR pathways has been observed in cells that have acquired resistance to other targeted therapies, and it is plausible that similar compensatory mechanisms are engaged following CDK12/13 inhibition nih.gov.

Table 2: Compensatory Pathway Activation and Combination Therapy Efficacy

Inhibitor/ContextCompensatory Pathway ActivatedCombination PartnerOutcome of CombinationSource
CDK12/13 degradation/inhibitionAKT pathway phosphorylationAKT inhibitor (Uprosurterib)Striking synergistic effect, near-complete tumor regression urotoday.comnewswise.com
THZ531 resistancePI3K-AKT-mTOR pathwaysN/A (observed as compensatory)Observed as over-activation in resistant cells nih.gov
CDK12 role in cancer progressionErbB–PI3K–AKT signalingN/A (role of CDK12)Upregulation of signaling cascades aacrjournals.orgoup.comresearchgate.net

Genetic Bypass Mechanisms

While specific genetic bypass mechanisms that circumvent CDK12/13 inhibition are not extensively detailed in the provided literature, cancer cells may employ various genetic alterations to maintain cellular function and survival. The literature prominently features compensatory pathway activation, particularly involving the AKT signaling cascade, as a primary resistance mechanism urotoday.comnewswise.com.

Specific genetic alterations that could bypass the need for CDK12/13 function or create alternative routes for survival have not been explicitly identified as a Notch pathway enrichment mechanism in the context of resistance to CDK12/13 inhibitors within the provided search results. While the Notch pathway is involved in various cellular processes and has been linked to resistance in other cancer contexts oncotarget.comnih.govfrontiersin.org, its direct role as a genetic bypass mechanism against CDK12/13 inhibition is not supported by the available data. Other general resistance mechanisms, such as the upregulation of multidrug resistance proteins (e.g., MDR1), which can affect drug efflux rather than target pathway function, have been noted in resistance to other kinase inhibitors nih.gov. Further research is needed to fully elucidate the spectrum of genetic bypass mechanisms that may arise against CDK12/13 targeted therapies.

Compound List:

AU-15506

AU-16770

BSJ-4-116

BSJ-4-23

DAPT (γ-secretase inhibitor)

E9

Gefitinib (EGFR inhibitor)

Lapatinib (EGFR inhibitor)

LY294002 (PI3K inhibitor)

MFH290

Olaparib (B1684210) (PARP inhibitor)

RAD001 / Everolimus (mTORC1 inhibitor)

SR-4835

THZ531

Uprosurterib (AKT inhibitor)

YJ1206

Structure Activity Relationship Sar and Compound Design Principles

Medicinal Chemistry Approaches for Potency and Selectivity

Medicinal chemistry campaigns have been instrumental in refining the potency and selectivity of Cyclin-Dependent Kinase 12 and 13 (CDK12/13) inhibitors. A notable example is the structure-activity relationship (SAR) study of THZ531 derivatives, which led to the development of BSJ-01-175. This effort involved creating a focused library of analogs to enhance selectivity and in-vivo efficacy. BSJ-01-175 emerged as a dual covalent inhibitor with high selectivity, potent inhibition of RNA polymerase II phosphorylation, and effective downregulation of genes targeted by CDK12 in cancer cells. researchgate.netresearchgate.net

Further modifications to inhibitor scaffolds have aimed to strike an optimal balance between potency, selectivity, and pharmacokinetic properties. For instance, the development of YJZ5118 involved refining existing compounds to enhance antiproliferative activity and improve target specificity. nih.gov Similarly, the creation of the degrader YJ9069 from a parent compound involved key structural modifications, such as incorporating a cyclic nicotinonitrile group to fit into a hydrophobic pocket and altering the linker attachment point to thalidomide (B1683933) to increase strain energy, thereby improving binding affinity. nih.gov These rational design strategies, which modify substituents on the core chemical structure, are crucial for navigating the challenge of achieving selectivity, particularly against closely related kinases like CDK7 and CDK9. researchgate.netnih.gov

Covalent vs. Non-Covalent Inhibitors

The inhibition of CDK12 and CDK13 has been pursued through both covalent and non-covalent mechanisms, each presenting distinct advantages and challenges.

Covalent inhibitors , such as THZ531 and its derivatives, are designed to form an irreversible bond with the target kinase. nih.govnoaa.gov THZ531 was rationally designed to target a unique cysteine residue (Cys-1039 in CDK12) located outside of the highly conserved ATP-binding pocket. researchgate.netnih.govbioworld.com This covalent targeting of a remote, non-catalytic cysteine is critical for the inhibitor's potency and selectivity; a reversible analog of THZ531 was found to be over 100 times less active. nih.gov The formation of this permanent bond can lead to sustained target inhibition and high potency. nih.gov Co-crystal structures have confirmed that these inhibitors irreversibly bind to this cysteine, providing a clear structural basis for their mechanism. nih.govbioworld.comacs.org

PROTAC Degrader Design and Optimization

Proteolysis-targeting chimera (PROTAC) technology has emerged as a powerful strategy to target CDK12/13. PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (CDK12/13), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. acs.orgnih.gov This design induces the degradation of the target protein through the ubiquitin-proteasome system, offering a different therapeutic mechanism from simple inhibition. nih.gov

The linker connecting the CDK12/13 binder to the E3 ligase ligand is a critical determinant of the PROTAC's degradation efficiency. nih.gov Studies have shown that both the length and chemical composition of the linker significantly impact potency.

In one study, a series of PROTACs were designed by connecting a CDK12/13 inhibitor to the E3 ligase ligand pomalidomide (B1683931) via linear linkers of varying lengths. acs.orgnih.gov An amide-containing eight-atom linker was found to be the most potent, while further increasing the linker length to eleven atoms resulted in a complete loss of activity. acs.orgnih.govresearchgate.net This demonstrates a clear, albeit non-linear, relationship between linker length and degradation potency. researchgate.net

Linker composition also plays a crucial role. acs.org When various three-atom linkers were tested between the inhibitor and the E3 ligase ligand thalidomide, linkers containing alkynyl, cyclopropyl, or methylene (B1212753) groups led to a dramatic decrease in degradation efficiency. acs.orgresearchgate.net In contrast, a linker containing a -CH2–NH– group maintained potent degradation effects. acs.orgresearchgate.net More rigid linkers have also been explored to improve degradation potency, selectivity, and pharmacokinetic properties. acs.org

CompoundLinker DescriptionCDK12 Degradation (%) at 1.0 µMCDK13 Degradation (%) at 1.0 µM
5f8-atom amide-containing linker7556
5i11-atom linkerInactiveInactive
7f3-atom linker with -CH2–NH– group8874

Many successful CDK12/13 PROTACs recruit the E3 ligase Cereblon (CRBN) to trigger degradation. acs.orgacs.org This is achieved by incorporating ligands for CRBN, such as thalidomide, lenalidomide, or pomalidomide, into the PROTAC structure. acs.orgnih.gov

The PROTAC degrader 7f, for example, conjugates a CDK12/13 inhibitor with a thalidomide derivative, effectively hijacking the CRBN E3 ligase. nih.gov This leads to the ubiquitination and subsequent proteasomal degradation of CDK12 and CDK13. nih.gov Similarly, the orally bioavailable degrader ZLC491 was shown to selectively induce CDK12/13 degradation in a Cereblon- and proteasome-dependent manner. acs.org Mechanistic studies confirm this dependency, showing that the degradation process is reliant on the ubiquitin-proteasome system. nih.gov The design of these molecules involves connecting the CDK12/13 inhibitor to the CRBN ligand, with the attachment point on the ligand (e.g., position 4 or 5 of pomalidomide) also influencing efficacy. acs.orgnih.gov

AI-Driven Drug Discovery Platforms (e.g., PandaOmics, Chemistry42)

Co-crystal Structures and Structural Rationales for Selective Targeting

X-ray crystallography has provided critical insights into how inhibitors bind to CDK12 and CDK13, revealing the structural basis for their potency and selectivity. nih.govnih.gov The crystal structure of the human Cdk12/Cyclin K complex shows a C-terminal extension outside the canonical kinase domain that is unique among transcriptional CDKs and essential for activity. nih.govtandfonline.com

A key breakthrough was the co-crystallization of CDK12-cyclin K with the covalent inhibitor THZ531. nih.govbioworld.com This structure revealed that THZ531 does not target the conserved ATP-binding site directly but instead forms an irreversible covalent bond with Cysteine 1039 (Cys-1039), a residue located in this unique C-terminal extension, proximal to the active site. researchgate.netnih.govrcsb.org This distinct binding mode explains the inhibitor's high selectivity for CDK12/13 over other kinases that lack an equivalently positioned cysteine. nih.gov

Subsequent structural studies of other covalent inhibitors, such as BSJ-01-175 and YJZ5118, have confirmed this selective targeting mechanism. researchgate.netresearchgate.netnih.gov The 3.0 Å co-crystal structure of BSJ-01-175 with CDK12/CycK and the 2.5 Å structure of YJZ5118 with the CDK12/CCNK complex both provide a clear structural rationale for how these molecules selectively engage Cys-1039. researchgate.netnih.govacs.org These detailed atomic-level views are invaluable for the rational design and optimization of next-generation inhibitors with improved properties.

Biomarkers and Translational Research Considerations

Identification of Pharmacodynamic (PD) Markers for CDK12/13 Activity

Specific studies identifying pharmacodynamic markers for Cdk12/13-IN-1 have not yet been published. However, based on its known function of downregulating DDR gene expression, several potential PD markers can be proposed. These markers would serve to confirm the biological activity of this compound in a clinical or preclinical setting.

Potential pharmacodynamic markers for this compound could include:

Marker Type Potential Marker Rationale
Transcriptional Decreased mRNA levels of key DDR genes (e.g., BRCA1, ATM, FANCF) Direct measure of the drug's on-target effect on gene expression.
Protein Reduced protein levels of DDR pathway components Confirmation that transcriptional changes translate to functional protein reduction.
Cellular Increased levels of DNA damage markers (e.g., γH2AX foci) Indication of a compromised DNA repair capacity resulting from DDR suppression.

Patient Stratification Biomarkers for Sensitivity to CDK12/13 Inhibitors

The selection of patients most likely to respond to this compound will be crucial for its clinical development. While specific data for this compound is not available, insights can be drawn from the broader class of CDK12/13 inhibitors.

Genetic Alterations (e.g., BRCAm, CDK12 loss)

Patients with pre-existing weaknesses in their DNA repair pathways are hypothesized to be more susceptible to CDK12/13 inhibition.

Genetic Alteration Rationale for Sensitivity to CDK12/13 Inhibition
BRCA1/2 mutations (BRCAm) Tumors with BRCA mutations already have a compromised homologous recombination repair pathway. Further suppression of DDR genes by this compound could lead to synthetic lethality.
CDK12 loss-of-function mutations Tumors with inactivating mutations in CDK12 may have a baseline dependency on the remaining CDK13 activity or may be particularly sensitive to further inhibition of the DDR pathway.

Transcriptional Signatures (e.g., DDR gene suppression)

A key transcriptional signature indicative of sensitivity to this compound would be the suppression of the DDR gene network. As this compound is known to downregulate the expression of DDR genes, tumors that exhibit a baseline low expression of these genes, or those that show a profound downregulation upon treatment, may be more likely to respond.

Ex Vivo Models for Predictive Biomarker Discovery (e.g., Patient-Derived Organoids)

Patient-derived organoids (PDOs) represent a powerful tool for discovering and validating predictive biomarkers for this compound. These three-dimensional cell cultures are derived from patient tumors and can recapitulate the molecular and cellular characteristics of the original tumor.

The use of PDOs in the context of this compound research would enable:

Efficacy Testing: Assessing the sensitivity of a panel of PDOs with diverse genetic backgrounds to this compound.

Biomarker Correlation: Correlating the response of PDOs to this compound with their genomic and transcriptomic profiles to identify novel biomarkers of sensitivity and resistance.

Mechanism of Action Studies: Investigating the molecular effects of this compound on DDR pathways and other cellular processes in a patient-relevant model.

While specific studies employing this compound in PDOs have not been reported, this approach holds significant promise for advancing the compound's translational development.

Q & A

Basic Question: What experimental methods are used to validate CDK12/13-IN-1's inhibitory mechanism?

Answer:
this compound's inhibitory activity is typically validated through in vitro kinase assays measuring phosphorylation of substrates like the RNA polymerase II C-terminal domain (CTD). Structural analyses (e.g., PyMOL) can model interactions between CDK12/13 and the inhibitor, identifying binding residues affected by mutations (e.g., R882L, K975E) . For functional validation, RNA sequencing (RNA-seq) and proteomic profiling assess downstream effects on DNA damage response (DDR) genes (e.g., ATM, BRCA1) and alternative splicing (AS) events (e.g., DNAJB6 isoforms) .

Advanced Question: How can researchers resolve contradictions in CDK12's dual role as a tumor suppressor and oncogene?

Answer:
Context-dependent roles of CDK12 arise from mutation type (loss-of-function vs. amplification) and cellular context. For example:

  • Loss-of-function mutations (e.g., W719*, E928fs27*) impair DDR, mimicking BRCA1/2 defects and sensitizing cells to PARP inhibitors .
  • Amplification/overexpression (e.g., HER2+ breast cancer) promotes oncogenic splicing (e.g., DNAJB6-L downregulation), enhancing metastasis .
    Methodological approach: Use isogenic cell lines (wild-type vs. CDK12-mutated) and TCGA data analysis to correlate CDK12 status with clinical outcomes (e.g., survival, metastasis) .

Basic Question: What cell lines and models are appropriate for studying this compound in cancer?

Answer:

  • Breast cancer: MDA-MB-231 (triple-negative), SK-BR-3 (HER2+), and BT-474 (HER2+/ER+) for studying CDK12 amplification effects .
  • Ovarian cancer: OVCAR-3 or patient-derived xenografts (PDXs) with CDK12 mutations .
  • In vivo models: Athymic mice xenografts to assess tumor growth and metastasis post-CDK12 inhibition .

Advanced Question: How can researchers design experiments to evaluate this compound's synergy with PARP inhibitors?

Answer:
Rationale: CDK12 loss disrupts homologous recombination (HR), mimicking BRCA deficiency. Experimental design:

Treat CDK12-mutated cells with this compound and PARP inhibitors (e.g., olaparib).

Measure synergy via combination index (CI) using cell viability assays (e.g., MTT, clonogenic survival).

Validate HR deficiency via γH2AX foci formation (DNA damage marker) and RAD51 recruitment assays .

Basic Question: What biomarkers predict sensitivity to this compound?

Answer:

  • Genomic biomarkers: CDK12 mutations (COSMIC database), co-amplification with HER2, or HRD (homologous recombination deficiency) scores .
  • Functional biomarkers: Reduced ATM protein levels or aberrant DNAJB6 splicing (RNA-seq) .
    Method: Use immunohistochemistry (IHC) for ATM and nanostring assays for splicing isoforms in patient biopsies.

Advanced Question: How to differentiate transcriptional vs. post-transcriptional effects of this compound?

Answer:

  • Transcriptional effects: Measure mRNA levels of DDR genes (e.g., BRCA1, ATR) via qRT-PCR or RNA-seq .
  • Post-transcriptional effects: Use ribosome profiling or pulse-chase experiments to assess protein stability/translation efficiency.
  • Proteomics: Quantify DDR protein expression (e.g., ATM, PARP1) via western blot or mass spectrometry .

Basic Question: What statistical methods are used to analyze this compound data?

Answer:

  • RNA-seq/AS analysis: Linear regression (β-values for splicing changes) and Benjamini-Hochberg correction for multiple testing .
  • Clinical data: Log-rank tests for survival analysis and Mann-Whitney tests for non-parametric comparisons (e.g., tumor size) .

Advanced Question: How to address resistance mechanisms to this compound?

Answer:

  • Long-term treatment models: Expose cells to incremental this compound doses and perform whole-exome sequencing to identify acquired mutations.
  • Functional studies: Test restored HR capacity via GFP-based HR reporter assays .

Basic Question: How to ensure reproducibility in this compound studies?

Answer:

  • Detailed protocols: Adhere to Beilstein Journal guidelines for experimental replication, including kinase assay conditions and cell line authentication .
  • Data transparency: Deposit RNA-seq data in GEO and proteomics data in PRIDE.

Advanced Question: What computational tools predict this compound's impact on splicing?

Answer:

  • Splice site prediction: Use rMATS or SUPPA2 to quantify exon skipping/retention from RNA-seq data .
  • Structural modeling: Predict CDK12-inhibitor binding with AutoDock Vina or Schrödinger Suite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.